

The Metabolic Pathway of 8-Methyloctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

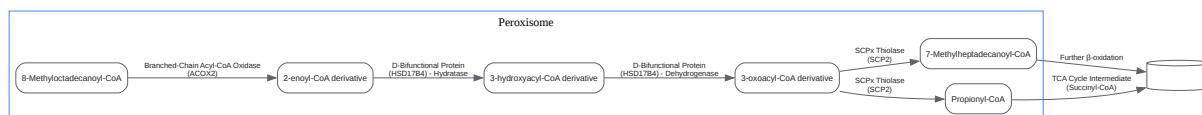
Compound Name: 8-Methyloctadecanoyl-CoA

Cat. No.: B15550032

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract


8-Methyloctadecanoyl-CoA, a C19 methyl-branched chain fatty acyl-CoA, is a product of branched-chain fatty acid metabolism. Its catabolism is crucial for maintaining lipid homeostasis, and dysregulation of this pathway has been implicated in various metabolic disorders. This technical guide provides an in-depth overview of the enzymatic processes involved in the metabolism of **8-Methyloctadecanoyl-CoA**, focusing on the core enzymes, their kinetics with analogous substrates, and detailed experimental protocols for their analysis. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Introduction

Branched-chain fatty acids (BCFAs) are important components of cell membranes and signaling molecules. Their metabolism differs from that of straight-chain fatty acids and primarily occurs in peroxisomes^{[1][2]}. **8-Methyloctadecanoyl-CoA** is a monomethyl-branched fatty acyl-CoA that undergoes degradation through the peroxisomal β -oxidation pathway. This pathway involves a series of enzymatic reactions that sequentially shorten the acyl-chain, ultimately producing propionyl-CoA and acetyl-CoA^[1]. Understanding the enzymes that metabolize **8-Methyloctadecanoyl-CoA** is critical for elucidating their roles in health and disease.

The Peroxisomal β -Oxidation Pathway of 8-Methyloctadecanoyl-CoA

The catabolism of **8-Methyloctadecanoyl-CoA** proceeds through the peroxisomal β -oxidation pathway, which is analogous to the mitochondrial β -oxidation of straight-chain fatty acids but is carried out by a distinct set of enzymes[2][3][4]. The pathway involves four key enzymatic steps: oxidation, hydration, dehydrogenation, and thiolytic cleavage.

[Click to download full resolution via product page](#)

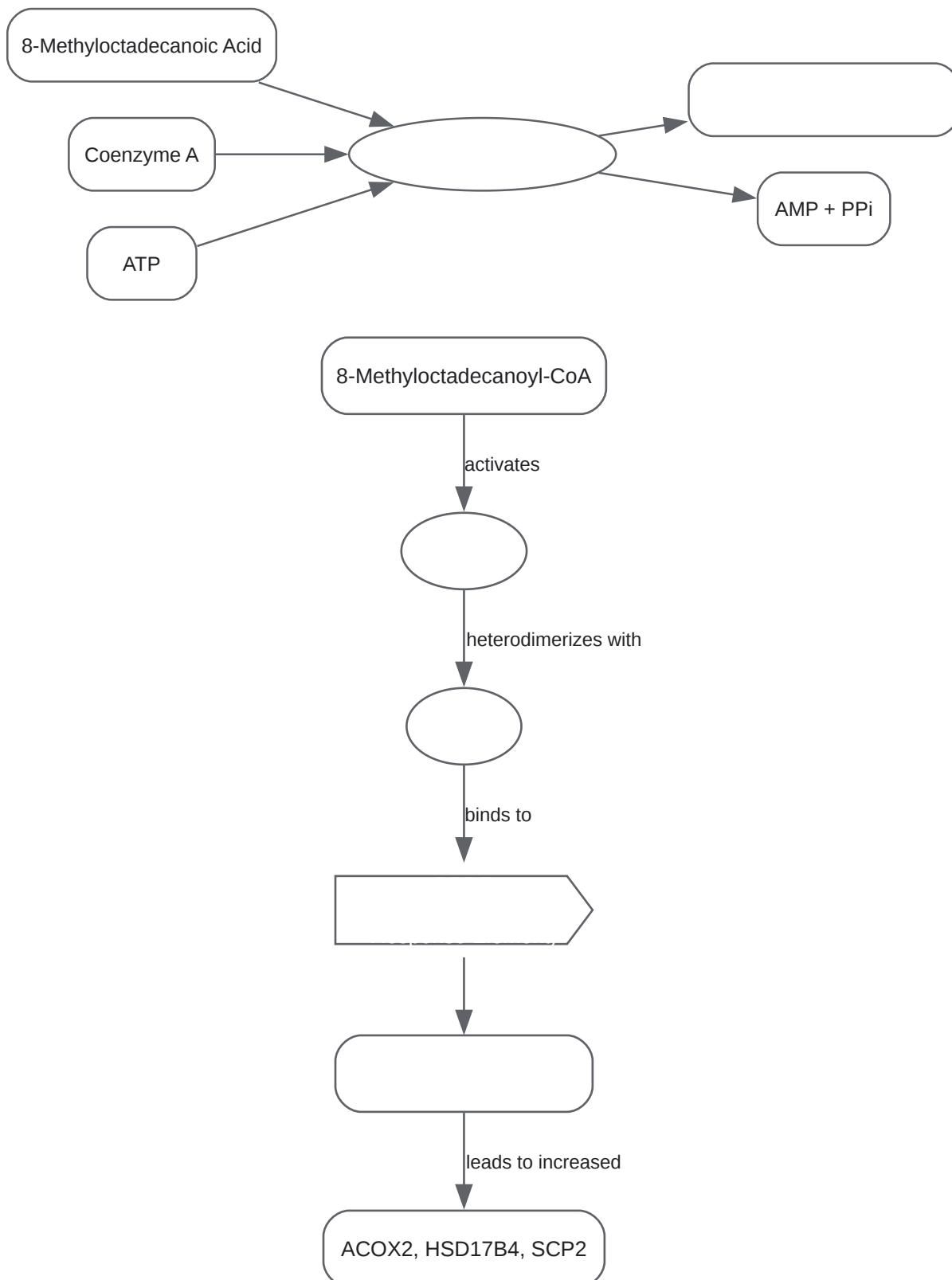
Figure 1: Peroxisomal β -oxidation of **8-Methyloctadecanoyl-CoA**.

Core Enzymes and a Summary of Their Kinetic Properties

The metabolism of **8-Methyloctadecanoyl-CoA** is catalyzed by a specific set of peroxisomal enzymes. While kinetic data for **8-Methyloctadecanoyl-CoA** is not readily available, data for structurally similar branched-chain fatty acyl-CoAs, such as pristanoyl-CoA and 2-methylpalmitoyl-CoA, provide valuable insights.

Enzyme	EC Number	Substrate(s)	Km (μM)	Vmax (nmol/min/mg)	Reference(s)
Branched-Chain Acyl-CoA Oxidase (ACOX2)	1.3.3.6	Pristanoyl-CoA	-	-	[5]
2-Methylpalmitoyl-CoA	-	-	[6]		
D-Bifunctional Protein (HSD17B4)	4.2.1.17 / 1.1.1.211	2-enoyl-CoA esters of branched-chain fatty acids	-	-	[7][8][9]
3-hydroxyacyl-CoA esters of branched-chain fatty acids	-	-	[7][8][9]		
Sterol Carrier Protein X (SCPx) Thiolase	2.3.1.16	3-oxo-pristanoyl-CoA	-	-	[5]
3-oxo-2-methylpalmitoyl-CoA	11 (Thiolase I, inactive)	-	[10]		
3-oxoacyl-CoAs (C6-C16)	3-7 (Thiolase II)	-	[10]		

Note: The table summarizes available information. Dashes (-) indicate that specific quantitative data for the listed substrates were not found in the cited literature. The provided data for SCPx Thiolase distinguishes between two isozymes, with Thiolase II (analogous to SCPx) showing activity towards a range of chain lengths.


Experimental Protocols

Detailed methodologies are essential for studying the enzymes involved in **8-Methyloctadecanoyl-CoA** metabolism. The following protocols are based on established methods for analogous substrates and can be adapted for **8-Methyloctadecanoyl-CoA**.

Synthesis of 8-Methyloctadecanoyl-CoA

The substrate, **8-Methyloctadecanoyl-CoA**, can be synthesized from 8-methyloctadecanoic acid using acyl-CoA synthetase or through chemical synthesis methods[11][12][13][14].

Chemo-enzymatic Synthesis Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of D-bifunctional protein deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 9. Peroxisomal straight-chain Acyl-CoA oxidase and D-bifunctional protein are essential for the retroconversion step in docosahexaenoic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glyoxysomal acetoacetyl-CoA thiolase and 3-oxoacyl-CoA thiolase from sunflower cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Metabolic Pathway of 8-Methyloctadecanoyl-CoA: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15550032#enzymes-that-metabolize-8-methyloctadecanoyl-coa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com